4-(1,3,4-Oxadiazol-2-yl)piperidine
Overview
Description
4-(1,3,4-Oxadiazol-2-yl)piperidine is a heterocyclic compound that features a piperidine ring attached to an oxadiazole ring. The molecular formula of this compound is C7H11N3O, and it has a molecular weight of 153.18 g/mol
Mechanism of Action
Target of Action
The primary targets of 4-(1,3,4-Oxadiazol-2-yl)piperidine are various enzymes that contribute to cancer cell proliferation . These include thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in DNA synthesis, gene expression, DNA topology, telomere maintenance, and nucleotide metabolism, respectively .
Mode of Action
This compound interacts with its targets by inhibiting their activities . This inhibition disrupts the normal functioning of the enzymes, leading to the cessation of cancer cell proliferation .
Biochemical Pathways
The compound affects several biochemical pathways. It inhibits telomerase activity, acts as a focal adhesion kinase (FAK) inhibitor, targets thymidylate synthase, acts as an inhibitor of the B-cell lymphoma 2, inhibits the NF-kB signaling pathway, and targets tubulin polymerization . These pathways are involved in cell survival, cell adhesion, DNA synthesis, apoptosis, immune response, and cell division, respectively .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cancer cell proliferation . This is achieved through the disruption of several cellular processes, including DNA synthesis, gene expression, DNA topology, telomere maintenance, and nucleotide metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3,4-Oxadiazol-2-yl)piperidine typically involves the cyclization of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent. This is followed by cyclocondensation of the O-acylamidoxime to form the oxadiazole ring . The reaction is often carried out in the presence of a base such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and solvents.
Chemical Reactions Analysis
Types of Reactions: 4-(1,3,4-Oxadiazol-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring, potentially leading to the formation of new compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperidine ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups to the piperidine ring.
Scientific Research Applications
4-(1,3,4-Oxadiazol-2-yl)piperidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-(1,3,4-Oxadiazol-2-yl)piperidine can be compared with other oxadiazole derivatives:
Properties
IUPAC Name |
2-piperidin-4-yl-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-3-8-4-2-6(1)7-10-9-5-11-7/h5-6,8H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKMMXBPUCTFTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651193 | |
Record name | 4-(1,3,4-Oxadiazol-2-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60651193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082413-19-1 | |
Record name | 4-(1,3,4-Oxadiazol-2-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60651193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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